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molecular formula C15H12F3NO2 B8701387 Benzoic  acid,  2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]-

Benzoic acid, 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]-

Cat. No. B8701387
M. Wt: 295.26 g/mol
InChI Key: YRBRYHACQBMPLO-UHFFFAOYSA-N
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Patent
US04029815

Procedure details

Over a 30 minute period and with constant stirring, add 16 g. of bromine dissolved in 50 ml. of glacial acetic acid to a mixture of 37 g. of N-(2-methyl-3-trifluoromethylphenyl) anthranilic acid in 350 ml. of glacial acetic acid. Pour the resulting mixture into 1500 ml. of water, filter and dry the precipitate. Recrystallize the product from acetonitrile to obtain 5-bromo-N-(2-methyl-3-trifluoromethylphenyl) anthranilic acid, m.p. 223°-225° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][C:4]1[C:9]([C:10]([F:13])([F:12])[F:11])=[CH:8][CH:7]=[CH:6][C:5]=1[NH:14][C:15]1[C:16](=[CH:20][CH:21]=[CH:22][CH:23]=1)[C:17]([OH:19])=[O:18]>C(O)(=O)C>[Br:1][C:21]1[CH:20]=[C:16]([C:17]([OH:19])=[O:18])[C:15]([NH:14][C:5]2[CH:6]=[CH:7][CH:8]=[C:9]([C:10]([F:11])([F:12])[F:13])[C:4]=2[CH3:3])=[CH:23][CH:22]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC=C1C(F)(F)F)NC=1C(C(=O)O)=CC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
with constant stirring, add 16 g
ADDITION
Type
ADDITION
Details
Pour the resulting mixture into 1500 ml
FILTRATION
Type
FILTRATION
Details
of water, filter
CUSTOM
Type
CUSTOM
Details
dry the precipitate
CUSTOM
Type
CUSTOM
Details
Recrystallize the product from acetonitrile

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C(C(C(=O)O)=C1)NC1=C(C(=CC=C1)C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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